N-[2-(3-methylphenoxy)ethyl]-2-furamide
Description
N-[2-(3-Methylphenoxy)ethyl]-2-furamide is an organic compound featuring a furanamide core linked via an ethyl chain to a 3-methylphenoxy group. This structure confers a balance of lipophilicity (from the aromatic rings) and solubility (from the amide and ether linkages), making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-11-4-2-5-12(10-11)17-9-7-15-14(16)13-6-3-8-18-13/h2-6,8,10H,7,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDPJBUFGRMUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Research Findings
Impact of Substituents on Target Specificity: The 3-methylphenoxy group in N-[2-(3-methylphenoxy)ethyl]-2-furamide and NAPMA () is critical for binding to cellular targets. However, NAPMA’s additional 4-acetylpiperazinyl moiety enhances its specificity for osteoclast differentiation pathways, while the target compound’s simpler structure may prioritize different targets . S29434’s dipyridopyrrolizinyl group () confers antimalarial activity by interacting with quinone reductase 2 (NQO2), a mechanism distinct from fenfuram’s fungicidal action via fungal enzyme inhibition .
Fenfuram’s methyl-phenyl groups enhance environmental stability but limit mammalian bioavailability, highlighting how minor structural changes alter application scope .
Therapeutic vs. This divergence underscores the role of substituents in determining biological target specificity .
Critical Analysis of Divergent Activities
- Phenoxyethyl vs.
- Amide vs. Ketone Functional Groups : The furamide group in the target compound and S29434 facilitates hydrogen bonding with enzymes like NQO2, whereas ciproxifan’s ketone group is crucial for H3 receptor antagonism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
